
Ethyl-2-Brom-5-methylthiazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-bromo-5-methylthiazole-4-carboxylate typically begins with readily available starting materials such as ethyl bromoacetate and thioamide derivatives.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, often a strong base like potassium carbonate, under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to maintain consistent temperature and pressure conditions, ensuring high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Ethyl 2-bromo-5-methylthiazole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated or arylated thiazoles.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its unique thiazole structure allows for modifications that enhance biological activity, making it crucial in the development of antimicrobial agents and other therapeutic compounds .
Case Study: Antimicrobial Agents
In a study focusing on the synthesis of novel antimicrobial agents, researchers used ethyl 2-bromo-5-methylthiazole-4-carboxylate as an intermediate to create derivatives that exhibited enhanced activity against resistant bacterial strains. The modification of functional groups on the thiazole ring led to compounds with improved efficacy and reduced toxicity .
Agricultural Chemistry
Formulation of Agrochemicals:
The compound is widely used in the formulation of agrochemicals, including fungicides and herbicides. Its thiazole ring contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .
Data Table: Agrochemical Applications
Application Type | Compound Used | Target Organism | Effectiveness |
---|---|---|---|
Fungicide | Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Fungal pathogens | High |
Herbicide | Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Weeds | Moderate |
Material Science
Specialty Polymers and Coatings:
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is employed in the development of specialty polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors, making it suitable for applications in protective coatings and advanced materials .
Case Study: Polymer Development
A research project investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated significant improvements in performance metrics compared to traditional polymers .
Biochemical Research
Studies on Enzyme Inhibition:
Researchers utilize ethyl 2-bromo-5-methylthiazole-4-carboxylate in studies related to enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets, particularly in cancer research where enzyme inhibitors play a critical role .
Data Table: Enzyme Inhibition Studies
Enzyme Target | Compound Used | IC50 (µM) | Selectivity |
---|---|---|---|
HSET | Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 0.027 | High |
Eg5 | Ethyl 2-bromo-5-methylthiazole-4-carboxylate | >10 | Low |
Flavor and Fragrance Industry
Development of Flavoring Agents:
The compound is also explored for its potential use in developing flavoring agents and fragrances due to its unique aromatic properties. This application leverages its chemical structure to create novel sensory experiences .
Wirkmechanismus
The mechanism by which ethyl 2-bromo-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the end product and its intended use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A structural isomer with a different position of the bromine atom.
Ethyl 2-bromo-5-methylthiazole-4-carboxylate: Another isomer with a different position of the methyl group.
Ethyl 2-chloro-5-methylthiazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness: Ethyl 2-bromo-5-methylthiazole-4-carboxylate is unique due to its specific arrangement of atoms, which influences its reactivity and applications. The presence of the bromine atom at the 2-position and the methyl group at the 5-position gives it distinct chemical properties compared to its isomers and similar compounds.
Biologische Aktivität
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. Its unique thiazole structure contributes to its diverse biological activities, making it a valuable compound for research and application.
- Chemical Formula : C₇H₈BrNO₂S
- Molecular Weight : 250.11 g/mol
- CAS Number : 22900-83-0
- Appearance : White powder
1. Pharmaceutical Development
Ethyl 2-bromo-5-methylthiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity as antimicrobial agents, highlighting its potential in treating infections.
2. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against cancer cells. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their anticancer properties.
3. Anticonvulsant Properties
Thiazole-bearing compounds, including derivatives of ethyl 2-bromo-5-methylthiazole-4-carboxylate, have shown anticonvulsant effects in animal models. Certain analogs exhibited effective doses significantly lower than standard medications, suggesting their potential as alternatives in epilepsy treatment .
4. Agricultural Chemistry
This compound is also utilized in formulating agrochemicals such as fungicides and herbicides. Its thiazole structure allows for selective targeting of pests while minimizing harm to beneficial organisms, making it an eco-friendly option in agricultural practices .
Table 1: Summary of Biological Activities
The biological activities of ethyl 2-bromo-5-methylthiazole-4-carboxylate are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, which is crucial for various metabolic pathways.
- Receptor Binding : Its binding affinity to certain receptors can lead to significant physiological effects, including modulation of neurotransmitter systems relevant in anticonvulsant action.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXMPLPPRBBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-62-5 | |
Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.